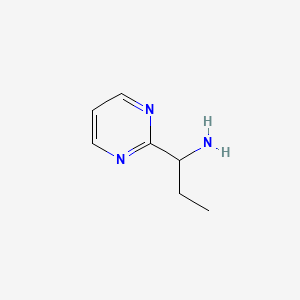
2-Pyrimidinemethanamine, alpha-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinemethanamine, alpha-ethyl-, also known as PEPA, is a synthetic compound belonging to the alkyl substituted pyrimidines family. It has a molecular formula of C7H11N3 and a molecular weight of 137.186 .
Molecular Structure Analysis
The molecular structure of 2-Pyrimidinemethanamine, alpha-ethyl- consists of a pyrimidine ring with an ethylamine substituent. The molecule has a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 198.7±23.0 °C .Physical And Chemical Properties Analysis
2-Pyrimidinemethanamine, alpha-ethyl- has a molecular formula of C7H11N3 and a molecular weight of 137.186. It has a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 198.7±23.0 °C .Scientific Research Applications
Anticancer Applications
Pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4, a protein kinase that plays a crucial role in cell division . Overexpression of PLK4 has been detected in a variety of cancers, making it a promising target for anticancer therapies . For instance, compound 8h, a derivative of pyrimidin-2-amine, has shown high PLK4 inhibitory activity and excellent antiproliferative activity against breast cancer cells .
Anti-fibrotic Applications
Pyrimidin-2-yl compounds have been found to exhibit anti-fibrotic activities . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than existing drugs, indicating their potential as novel anti-fibrotic drugs .
Antimicrobial Applications
The pyrimidine scaffold, which includes 1-(Pyrimidin-2-yl)propan-1-amine, has been used in the design of antimicrobial drugs . Pyrimidine derivatives are known to exhibit antimicrobial activities .
Antiviral Applications
Pyrimidine derivatives, including 1-(Pyrimidin-2-yl)propan-1-amine, have been reported to have antiviral properties . They have been used in the design of antiviral drugs .
Antimalarial Applications
The pyrimidine core structure has been employed in the design of antimalarial drugs . Pyrimidine derivatives are known to exhibit antimalarial activities .
Neurological Disorder Treatment
Pyrimidines have been reported to possess potential medicinal properties important to central nervous system (CNS)-active agents . This makes them potential candidates for the treatment of neurological disorders .
Anti-inflammatory Applications
Pyrimidine derivatives are known to have anti-inflammatory properties . They have been used in the design of anti-inflammatory drugs .
Diabetes Mellitus Treatment
Pyrimidine-based drugs have been used in the treatment of diabetes mellitus . The pyrimidine scaffold has been employed in the design of these drugs .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
A similar compound was found to exhibit good plasma stability and liver microsomal stability, which could impact its bioavailability .
Result of Action
Related compounds have been shown to exhibit various biological activities .
Action Environment
The synthesis of related compounds has been shown to be influenced by different reaction conditions .
properties
IUPAC Name |
1-pyrimidin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQIHUUHOFUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)propan-1-amine | |
CAS RN |
1183440-83-6 |
Source


|
| Record name | 1-(pyrimidin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


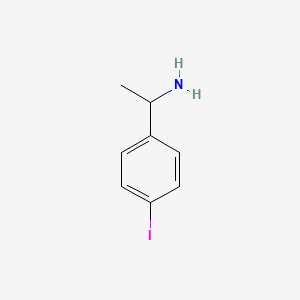
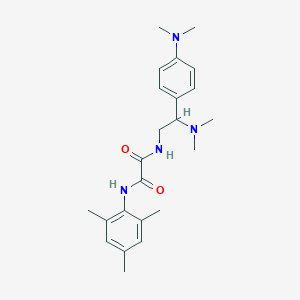
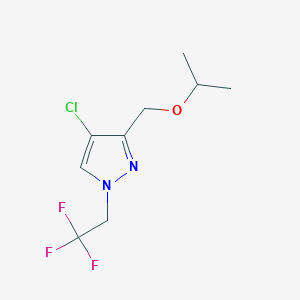
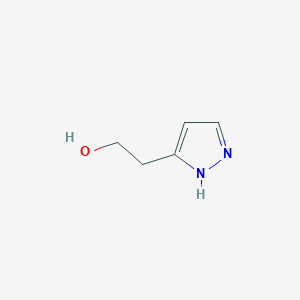

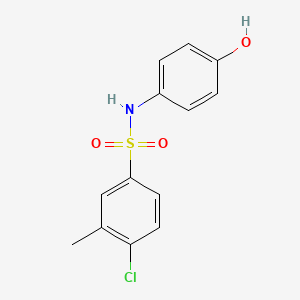


![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)
![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)
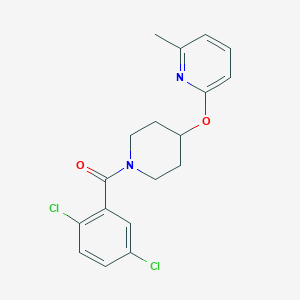
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4-oxobutanoic acid](/img/structure/B2570603.png)
![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)